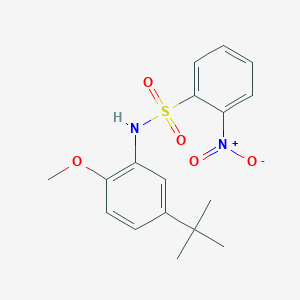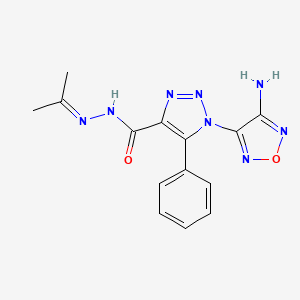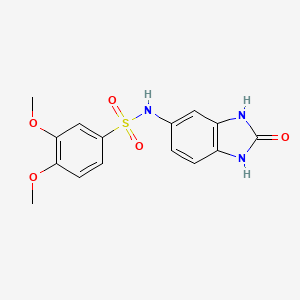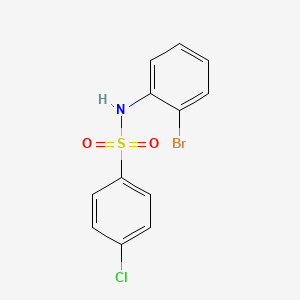
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 5-tert-butyl-2-methoxyaniline and 2-nitrobenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis and cancer. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds without harming crops. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to effectively remove heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain in animal models of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. It has been shown to have a low acute toxicity in animal models. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound as a potential treatment for other inflammatory conditions such as osteoarthritis. Additionally, further research could be conducted on the potential use of this compound as a herbicide or water treatment agent.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyaniline and 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol. The final product is a white crystalline solid that has a melting point of around 180-182°C.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)12-9-10-15(24-4)13(11-12)18-25(22,23)16-8-6-5-7-14(16)19(20)21/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIYEKMGZUIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


